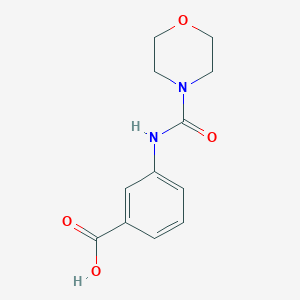

3-(Morpholine-4-carboxamido)benzoic acid

Description

3-(Morpholine-4-carboxamido)benzoic acid (CAS: 397848-82-7) is a benzoic acid derivative featuring a morpholine carboxamide group at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₄N₂O₄, with a molecular weight of 250.25 g/mol . This compound is of interest in medicinal chemistry due to its hybrid structure combining a benzoic acid backbone (known for metabolic stability and bioavailability) with a morpholine moiety (imparting solubility and hydrogen-bonding capabilities).

Properties

IUPAC Name |

3-(morpholine-4-carbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-11(16)9-2-1-3-10(8-9)13-12(17)14-4-6-18-7-5-14/h1-3,8H,4-7H2,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQBCIBSNKWBBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholine-4-carboxamido)benzoic acid typically involves the reaction of 3-aminobenzoic acid with morpholine-4-carboxylic acid under appropriate conditions. One common method is the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the carboxylic acid group of 3-aminobenzoic acid and the amine group of morpholine-4-carboxylic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholine-4-carboxamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.

Reduction: The carboxamide group can be reduced to an amine under appropriate reducing conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Oxidized derivatives of the aromatic ring.

Reduction: Amino derivatives of the original compound.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(Morpholine-4-carboxamido)benzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Morpholine-4-carboxamido)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with target proteins, influencing their function and stability. The morpholine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Positional Isomerism

- 2- vs. 3-Substituted Derivatives : The positional isomer 2-(morpholine-4-carboxamido)benzoic acid (CAS 21282-65-5) shares the same molecular formula as the target compound but differs in the carboxamide group’s position. This subtle change can alter electronic distribution and steric hindrance, affecting binding affinity in biological targets. For instance, 2-substituted analogs are reported in kinase inhibitor research , whereas 3-substituted derivatives may exhibit distinct pharmacokinetic profiles.

Functional Group Modifications

- Thioxo vs. This modification also raises the melting point (237–238°C) compared to non-thioxo analogs .

- Ether vs. Carboxamide Linkages : 3-(2-Morpholin-4-yl-ethoxy)-benzoic acid (CAS 219935-32-7) replaces the carboxamide with an ether linkage, improving metabolic stability due to reduced susceptibility to enzymatic hydrolysis .

Heterocyclic Hybrids

- Thiazole-Containing Derivatives : Compounds like N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (Compound 6a) incorporate a thiazole ring, introducing π-π stacking interactions and rigidity. These features are advantageous in designing protease inhibitors or antimicrobial agents .

Substituent Effects on Physicochemical Properties

- Solubility : Morpholine-containing derivatives generally exhibit improved aqueous solubility due to the morpholine ring’s polarity and hydrogen-bonding capacity .

Biological Activity

3-(Morpholine-4-carboxamido)benzoic acid (CAS No. 397848-82-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring attached to a benzoic acid moiety, which is critical for its biological activity. The compound's structure can be represented as follows:

This structure allows for various interactions with biological targets, particularly enzymes and receptors.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing the compound's efficacy against various bacterial strains, it demonstrated an IC50 value of approximately 5 µM against Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. A notable study reported that this compound inhibited the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 15 µM. The mechanism appears to involve the induction of apoptosis via the mitochondrial pathway, as evidenced by increased caspase-3 activity in treated cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| A549 | 15 | Mitochondrial pathway activation |

Enzyme Inhibition

Inhibition studies have shown that this compound acts as a selective inhibitor of certain enzymes. For instance, it was found to inhibit human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) with an IC50 value of 2.88 ± 0.13 µM, indicating its potential role in modulating purinergic signaling pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The morpholine moiety facilitates binding to active sites on enzymes, altering their function.

- Cellular Uptake : The compound's lipophilicity allows for efficient cellular uptake, enhancing its bioavailability.

- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis through ROS generation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several morpholine derivatives, including this compound. The results indicated that this compound was among the most effective against resistant strains of E. coli, suggesting potential for development as a novel antibiotic.

Cancer Cell Line Evaluation

In vitro studies conducted on various cancer cell lines showed that treatment with this compound resulted in significant cell cycle arrest at the G1 phase, leading to reduced proliferation rates. This effect was accompanied by upregulation of p53 and downregulation of cyclin D1, highlighting its role in cell cycle regulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.